2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
The compound “2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule that contains several interesting substructures, including a fluorophenyl group, a furanyl group, a thiophenyl group, and an acetamide group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of several heterocyclic rings (furan and thiophene) and functional groups (fluorophenyl and acetamide). These groups could potentially influence the compound’s shape, polarity, and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of an amide group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
The decarboxylative Claisen rearrangement of furan-2-ylmethyl and thien-2-ylmethyl tosylacetates yields 2,3-disubstituted heteroaromatic products. This reaction is significant for synthesizing complex heteroaromatic structures, potentially applicable to the compound due to the presence of furan and thiophene moieties (Craig et al., 2005).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of aminophenols to acetamides, as demonstrated in the synthesis of antimalarial drugs, underscores the importance of acetamide moieties in medicinal chemistry. This process, employing immobilized lipase, offers insight into environmentally friendly synthesis methods that might be applicable for derivatives of the compound in focus (Magadum & Yadav, 2018).
Synthesis of Heteroaromatic Acetamides
The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides via a one-pot three-component process showcases the versatility of acetamide derivatives in creating biologically active compounds. This method's advantages, such as good yields and mild conditions, could be relevant for synthesizing the specified compound (Raju et al., 2022).
Anticonvulsant Activities of Acetamide Derivatives
The evaluation of α-acetamido-N-benzylacetamide derivatives containing heteroaromatic groups for anticonvulsant activity highlights the potential therapeutic applications of acetamide derivatives. This research indicates the compound's possible relevance in developing new anticonvulsant drugs (Kohn et al., 1993).
Crystal Structure of Thiophene Derivatives
The study of the crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone offers insights into the molecular architecture of compounds with thiophene and fluorophenyl groups. Understanding these structures can aid in the design of new materials with specific electronic or optical properties, potentially applicable to the compound under discussion (Nagaraju et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-15-5-3-13(4-6-15)10-17(21)20-12-18(22,14-7-8-23-11-14)16-2-1-9-24-16/h1-9,11,22H,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMVZZJMKSGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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